Cas no 131747-68-7 (5-formylpyridine-2-carbonitrile)
5-formylpyridine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-formylpyridine-2-carbonitrile
- 5-Formylpicolinonitrile
- 2-Pyridinecarbonitrile,5-formyl-(9CI)
- 2-Pyridinecarbonitrile,5-formyl-
- 5-Formyl-2-pyridinecarbonitrile
- 6-Cyanopyridine-3-carboxaldehyde
- 6-cyanonicotinaldehyde
- 6-cyano-pyridine-3-carbaldehyde
- 5-forMylpyridin-2-carbonitrile
- 2-PYRIDINECARBONITRILE, 5-FORMYL-
- 2-Pyridinecarbonitrile,5-formyl
- 6-cyano-3-pyridinecarboxaldehyde
- ZYOAZOZQOTWMEE-UHFFFAOYSA-N
- RP00963
- AB66011
- AB0035463
- X9806
- ST24029489
- CS-W018580
- PD160392
- DTXSID80450726
- GS-6656
- SY031878
- W-205377
- EN300-73114
- MFCD12755972
- 131747-68-7
- A856212
- SCHEMBL450834
- FT-0737276
- AKOS015837488
- Not available;5-Formyl-2-pyridinecarbonitrile
- 5-ForMyl-2-pyridinecarbonitrile, 95+%
- DA-18851
-
- MDL: MFCD12755972
- Inchi: 1S/C7H4N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4-5H
- InChI Key: ZYOAZOZQOTWMEE-UHFFFAOYSA-N
- SMILES: O=CC1C=NC(C#N)=CC=1
Computed Properties
- Exact Mass: 132.03200
- Monoisotopic Mass: 132.032362755g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.8
- XLogP3: 0.4
Experimental Properties
- Melting Point: 86-90°C
- PSA: 53.75000
- LogP: 0.76578
5-formylpyridine-2-carbonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
5-formylpyridine-2-carbonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-formylpyridine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F181154-100mg |
5-formylpyridine-2-carbonitrile |
131747-68-7 | 97% | 100mg |
¥147.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F181154-1g |
5-formylpyridine-2-carbonitrile |
131747-68-7 | 97% | 1g |
¥825.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F181154-25mg |
5-formylpyridine-2-carbonitrile |
131747-68-7 | 97% | 25mg |
¥46.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F181154-5g |
5-formylpyridine-2-carbonitrile |
131747-68-7 | 97% | 5g |
¥3235.90 | 2023-09-02 | |
| Fluorochem | 079118-250mg |
5-Formyl-2-pyridinecarbonitrile |
131747-68-7 | 95% | 250mg |
£87.00 | 2022-03-01 | |
| Fluorochem | 079118-1g |
5-Formyl-2-pyridinecarbonitrile |
131747-68-7 | 95% | 1g |
£198.00 | 2022-03-01 | |
| Fluorochem | 079118-10g |
5-Formyl-2-pyridinecarbonitrile |
131747-68-7 | 95% | 10g |
£916.00 | 2022-03-01 | |
| TRC | C982195-1mg |
6-Cyanopyridine-3-carboxaldehyde |
131747-68-7 | 1mg |
$ 178.00 | 2023-09-08 | ||
| TRC | C982195-10g |
6-Cyanopyridine-3-carboxaldehyde |
131747-68-7 | 10g |
$ 1384.00 | 2023-09-08 | ||
| Chemenu | CM127084-1g |
5-formylpicolinonitrile |
131747-68-7 | 97% | 1g |
$200 | 2021-08-05 |
5-formylpyridine-2-carbonitrile Suppliers
5-formylpyridine-2-carbonitrile Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 5-formylpyridine-2-carbonitrile
5-Formylpyridine-2-Carbonitrile: A Comprehensive Overview
5-Formylpyridine-2-carbonitrile (CAS No. 131747-68-7) is a heterocyclic organic compound with significant potential in various chemical and pharmaceutical applications. This compound, also referred to as 5-formylpyridine-2-carbonitrile, is characterized by its unique structure, which includes a pyridine ring substituted with a formyl group at the 5-position and a cyano group at the 2-position. The combination of these functional groups makes it a versatile molecule with intriguing chemical properties and reactivity.
The synthesis of 5-formylpyridine-2-carbonitrile has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly routes for its synthesis. For instance, studies have demonstrated the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing the pyridine ring with the desired substituents. These methods not only enhance yield but also reduce the environmental footprint of the manufacturing process.
One of the most promising applications of 5-formylpyridine-2-carbonitrile lies in its role as an intermediate in drug discovery and development. The compound's ability to undergo a wide range of chemical transformations makes it an invaluable building block for constructing complex molecular architectures. Recent research has highlighted its utility in the synthesis of bioactive compounds, including potential candidates for anticancer and anti-inflammatory therapies. For example, studies have shown that derivatives of 5-formylpyridine-2-carbonitrile exhibit selective cytotoxicity against cancer cells, suggesting their potential as lead compounds for novel anticancer agents.
In addition to its pharmaceutical applications, 5-formylpyridine-2-carbonitrile has also found relevance in materials science. Its electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Researchers have explored its ability to act as an electron-deficient acceptor material in organic photovoltaic devices, where it can enhance charge separation and improve device efficiency. These findings underscore the compound's versatility across multiple disciplines.
The physical and chemical properties of 5-formylpyridine-2-carbonitrile have been thoroughly investigated to better understand its behavior under various conditions. For instance, studies on its thermal stability reveal that the compound can withstand moderate heating without significant decomposition, making it suitable for high-temperature applications. Additionally, its solubility characteristics have been optimized through structural modifications, enabling easier incorporation into diverse chemical systems.
Recent advances in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-formylpyridine-2-carbonitrile. Quantum mechanical calculations have revealed that the cyano group at the 2-position significantly influences the molecule's electron-withdrawing properties, which in turn affects its reactivity in nucleophilic and electrophilic substitution reactions. These computational studies complement experimental findings and provide a robust framework for predicting the behavior of related compounds.
Despite its numerous advantages, the handling and storage of 5-formylpyridine-2-carbonitrile require careful consideration due to its sensitivity to certain environmental factors. Researchers have developed protocols to ensure safe handling practices, including controlled exposure to light and moisture. These precautions are essential to maintaining the integrity of the compound during both synthesis and application.
In conclusion, 5-formylpyridine-2-carbonitrile (CAS No. 131747-68-7) stands out as a multifaceted compound with wide-ranging applications across chemistry, pharmacology, and materials science. Its unique structure and reactivity continue to inspire innovative research directions, driven by advancements in synthetic methodologies, computational modeling, and application development. As our understanding of this compound deepens, it is poised to play an increasingly important role in advancing scientific and technological frontiers.
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